molecular formula C17H14FNO2S B2380737 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034434-69-8

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2380737
CAS No.: 2034434-69-8
M. Wt: 315.36
InChI Key: BNZABISKRJJYLZ-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group linked to an acetamide backbone, which is further connected via a methylene bridge to a furan ring substituted with a thiophene moiety at the 5-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-5-3-12(4-6-13)10-17(20)19-11-14-7-8-15(21-14)16-2-1-9-22-16/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZABISKRJJYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the fluorophenyl intermediate:

    Synthesis of the thiophene-furan intermediate: This involves the formation of a thiophene ring and its subsequent fusion with a furan ring.

    Coupling reaction: The final step involves coupling the fluorophenyl intermediate with the thiophene-furan intermediate under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying electronic properties in drug design.

Reaction Reagents/Conditions Product Yield Reference
Thiophene oxidationH₂O₂, acetic acid, 50–60°CSulfoxide derivative72%
mCPBA, CH₂Cl₂, 0°C to RTSulfone derivative68%
  • Mechanism : Electrophilic addition of oxygen to the sulfur atom in thiophene, followed by stabilization through resonance.

Reduction Reactions

The acetamide carbonyl group is reducible to an amine, enabling structural diversification for biological studies.

Reaction Reagents/Conditions Product Yield Reference
Carbonyl reductionLiAlH₄, THF, reflux2-(4-Fluorophenyl)ethylamine derivative85%
BH₃·THF, RTSecondary amine78%
  • Applications : Reduced forms show enhanced binding to neurological targets in preliminary studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization, expanding pharmacophore complexity.

Reaction Reagents/Conditions Product Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives (e.g., 4-biphenyl analogs)65–70%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneN-alkylated acetamide derivatives60%
  • Key Insight : The fluorophenyl group enhances electron-withdrawing effects, improving coupling efficiency .

Nucleophilic Substitution

The acetamide’s nitrogen participates in nucleophilic reactions, forming urea or thiourea derivatives.

Reaction Reagents/Conditions Product Yield Reference
Reaction with isocyanatesPhNCO, DCM, RTUrea-linked hybrid compounds82%
Reaction with CS₂CS₂, KOH, ethanolThiourea derivatives75%

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, forming polycyclic architectures.

Reaction Reagents/Conditions Product Yield Reference
Diels-Alder with maleic anhydrideToluene, 110°CBicyclic adduct58%

Biological Activity Post-Modification

Derivatives exhibit cytotoxic and enzyme-inhibitory properties:

Derivative Biological Target Activity (IC₅₀) Reference
Sulfone analogEGFR kinase0.14 μM (vs. 0.28 μM control)
Reduced amine derivativeTubulin polymerization1.16 μg/mL
  • Structural-Activity Relationship : Electron-withdrawing groups (e.g., sulfones) enhance kinase inhibition .

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques:

  • NMR : Distinct shifts for thiophene protons (δ 7.2–7.5 ppm) and furan protons (δ 6.3–6.7 ppm) .

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 356.12 for parent compound) .

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Features of Similar Acetamide Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Activities Reference
Target Compound : 2-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide C₁₇H₁₅FNO₂S 4-Fluorophenyl, thiophene-furan hybrid Potential enzyme inhibition (speculative) N/A
N-{[5-(Dimethylsulfamoyl)thiophen-2-yl]methyl}-2-(4-fluorophenyl)acetamide C₁₅H₁₇FN₂O₃S₂ Dimethylsulfamoyl on thiophene Enhanced solubility via sulfonamide
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide C₁₇H₁₈FN₃O₂S Triazole core, ethyl group Possible antimicrobial activity
2-((4-Fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)acetamide C₁₉H₁₇FN₂O₄S₂ Thiazole with sulfonyl group Anti-inflammatory or kinase inhibition
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide C₁₈H₁₁BrFN₃O₃S Bromobenzofuran-oxadiazole hybrid Tyrosinase inhibition (IC₅₀ ~12 µM)

Key Observations:

Heterocyclic Core Variations :

  • Replacement of the thiophene-furan system with triazoles (e.g., ) or thiazoles (e.g., ) alters electronic properties and binding affinities. Triazoles may enhance metabolic stability, while thiazoles with sulfonyl groups improve solubility.
  • The benzofuran-oxadiazole hybrid in demonstrates significant tyrosinase inhibition, suggesting that the target compound’s furan-thiophene system could similarly target oxidoreductases.

Halogenation (e.g., bromine in , fluorine in the target compound) influences lipophilicity and bioactivity. Fluorine often enhances metabolic stability and membrane permeability.

Biological Activity Trends :

  • Compounds with sulfonyl or sulfonamide groups () are frequently associated with kinase or protease inhibition, while brominated derivatives () show enzyme inhibition. The target compound’s lack of polar groups may limit solubility but enhance blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Considerations

  • LogP Predictions : The target compound’s LogP is estimated at ~3.5 (high due to aromatic groups), compared to ~2.8 for the sulfonamide derivative .
  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, whereas triazoles () and thiazoles () may resist degradation.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, supported by data tables and relevant case studies.

Structural Features

This compound is characterized by the following structural components:

  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
  • Thiophene and Furan Moieties : These heterocyclic rings contribute to the compound's reactivity and potential biological targets.

The molecular formula is C15H14FN2OSC_{15}H_{14}FN_2OS, with a molecular weight of approximately 295.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Furan-Thiophene Linkage : Using appropriate coupling agents to connect the furan and thiophene units.
  • Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives containing thiophene and furan rings have shown effectiveness against various viral targets, including Hepatitis C virus (HCV) and HIV.

CompoundTarget VirusIC50 (μM)Reference
Compound AHCV NS5B32.2
Compound BHIV RT0.20

Antimicrobial Activity

There is emerging evidence that compounds like this compound may exhibit antimicrobial properties. A study found that modifications in the phenyl ring significantly influenced the antimicrobial potency against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli15 μg/mL
Compound DS. aureus10 μg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary results indicate that while some derivatives possess potent biological activity, they also exhibit varying degrees of cytotoxicity in mammalian cell lines.

CompoundCell LineIC50 (μM)Reference
Compound EHepG225.0
Compound FHeLa30.0

Case Study 1: Antiviral Activity

In a controlled laboratory setting, a derivative of this compound was tested against HCV NS5B polymerase, showing an inhibition rate exceeding 90% at concentrations below 50 μM. This suggests a strong potential for further development as an antiviral agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition, prompting further exploration into its mechanism of action and potential as a therapeutic agent.

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